molecular formula C20H23ClN6O2 B2810855 8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 878430-32-1

8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2810855
CAS RN: 878430-32-1
M. Wt: 414.89
InChI Key: NGURRYLTDUVYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties of “8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” are not available in the current literature .

Scientific Research Applications

Anticonvulsant Properties

A series of compounds closely related to the specified chemical structure have been synthesized and evaluated for their anticonvulsant activities. These studies have demonstrated that certain derivatives exhibit significant anticonvulsant profiles, particularly in the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The identification of derivatives with promising anticonvulsant activity highlights the potential therapeutic applications of these compounds in the treatment of epilepsy and related seizure disorders. For example, derivatives synthesized by Obniska et al. (2010) and Obniska and Zagórska (2003) were found to possess potent anticonvulsant effects in various animal models, indicating their potential as lead compounds for further development in antiepileptic drug discovery (Obniska, Kopytko, Zagórska, Chlebek, & Kamiński, 2010); (Obniska & Zagórska, 2003).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal properties of similar compounds, suggesting their utility in combating various infections. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives bearing piperazine amide moiety and investigated their potential as antimicrobial agents. The study revealed that some of these compounds displayed good or moderate activities against test microorganisms, indicating their potential application in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activity

Several studies have evaluated the antitumor potential of compounds structurally related to the queried chemical, highlighting their possible application in cancer therapy. For example, research by Saab et al. (2013) on piperazine derivatives demonstrated their ability to inhibit the proliferation of K562 leukemia cells, suggesting the potential of these compounds in the development of novel anticancer therapies (Saab, Dobmeier, Koenig, Fabri, Finotti, Borgatti, Lampronti, Bernardi, Efferth, & Gambari, 2013).

Herbicidal Activity

Research into herbicidal applications has also been explored, with novel 1-phenyl-piperazine-2,6-diones being synthesized and evaluated for their herbicidal effectiveness. Li et al. (2005) discovered that certain derivatives exhibited significant herbicidal activity, indicating the potential for these compounds to be developed into new herbicides (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” is not available in the current literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. Unfortunately, the specific safety and hazards of “8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” are not available in the current literature .

Future Directions

The future directions for research on “8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable insights into the potential applications of this compound in various fields such as medicine, pharmacology, and materials science .

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGURRYLTDUVYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.